molecular formula C40H50F6N14O6 B1667791 Brilacidin CAS No. 1224095-98-0

Brilacidin

Número de catálogo B1667791
Número CAS: 1224095-98-0
Peso molecular: 936.9 g/mol
Clave InChI: QPDYBCZNGUJZDK-DNQXCXABSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brilacidin is a synthetic, non-peptidic, small molecule mimetic of defensin, a type of host defense proteins/peptides (HDPs) or antimicrobial peptides (AMPs), with potential antibacterial and antiviral activities . It is currently under investigation for the supportive care of Mucositis, Stomatitis, Mouth Diseases, and Head and Neck Neoplasms .


Molecular Structure Analysis

Brilacidin has a molecular formula of C40H50F6N14O6 and a molecular weight of 936.9 g/mol . The IUPAC name for Brilacidin is 4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide .


Physical And Chemical Properties Analysis

Brilacidin has a molecular formula of C40H50F6N14O6 and a molecular weight of 936.9 g/mol . More specific physical and chemical properties are not detailed in the retrieved sources.

Aplicaciones Científicas De Investigación

Summary of Application

Brilacidin is a synthetic small-molecule nonpeptide mimetic that has been studied for its activity in vitro against fungi (40 clinical isolates, 20 species) that the World Health Organization has highlighted as problem human pathogens .

Methods of Application

The study involved in vitro screening of Brilacidin against various fungal pathogens . In addition, Brilacidin was evaluated in combination with caspofungin (CAS), voriconazole (VOR), and posaconazole (POSA), all current antifungal treatments .

Results or Outcomes

The study found antifungal activity at low concentrations for many pathogens, indicating that further screening for activity, particularly in vivo, is justified to evaluate this compound, and other mimetics, as attractive leads for the development of effective antifungal agents .

2. Inhibition of Enveloped, Acutely Infectious Viruses

Summary of Application

Brilacidin was investigated for its antiviral activity against viruses such as Venezuelan equine encephalitis virus (VEEV), eastern equine encephalitis virus (EEEV), Sindbis virus (SINV), and Rift Valley Fever virus (RVFV) in human small airway epithelial cells (HSAECs) and African green monkey kidney cells (Veros) .

Methods of Application

The study involved testing Brilacidin’s effect on early steps of the viral infectious cycle that leads to inhibition of viral load .

Results or Outcomes

Brilacidin demonstrated antiviral activity against alphaviruses VEEV TC-83, VEEV TrD, SINV, EEEV, and bunyavirus RVFV .

3. Inhibition of SARS-CoV-2

Summary of Application

Brilacidin has been reported to have antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) by inactivating the virus .

Methods of Application

The study involved testing Brilacidin’s effect on the entry of SARS-CoV-2 pseudovirus into multiple cell lines .

Results or Outcomes

Brilacidin was found to inhibit the entry of SARS-CoV-2 pseudovirus into multiple cell lines . It was also found to be effective against SARS-CoV-2 variants .

4. Inhibition of Gram-negative Bacteria

Summary of Application

Brilacidin has been shown to be effective in killing a variety of important Gram-negative pathogens, such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Acinetobacter baumannii, as well as highly multi-drug resistant ndm-1-producing K. pneumoniae .

Methods of Application

The study involved testing Brilacidin’s effect on various Gram-negative bacteria .

Results or Outcomes

Brilacidin demonstrated potent activity against these Gram-negative bacteria .

5. Inhibition of Gram-positive Bacteria

Summary of Application

Brilacidin has been found to be more potent against Gram-positive bacteria than Gram-negative, with both S. aureus and S. epidermidis possessing the lowest MIC90s (0.25 μg/mL) among the bacterial groups tested .

Methods of Application

The study involved testing Brilacidin’s effect on various Gram-positive bacteria .

Results or Outcomes

Brilacidin demonstrated potent activity against these Gram-positive bacteria .

6. Inhibition of Biofilm Formation

Summary of Application

Biofilm formation is a widespread phenomenon that impacts different fields, including the food industry, agriculture, healthcare, and the environment . Brilacidin has been studied for its potential to inhibit this process .

Methods of Application

The study involved testing Brilacidin’s effect on biofilm formation .

Results or Outcomes

While the specific results of these studies are not detailed in the sources, the research indicates that Brilacidin and similar compounds could potentially mitigate the problem of biofilm production .

7. Inhibition of Cancer Cells

Summary of Application

Brilacidin has been shown to be effective in killing a variety of important cancer cells .

Methods of Application

The study involved testing Brilacidin’s effect on various cancer cells .

Results or Outcomes

Brilacidin demonstrated potent activity against these cancer cells .

8. Inhibition of Inflammation

Summary of Application

Brilacidin has been found to function in a robust immunomodulatory capacity, lessening inflammation and promoting healing .

Methods of Application

The study involved testing Brilacidin’s effect on various inflammation models .

Results or Outcomes

Brilacidin demonstrated potent activity against these inflammation models .

9. Inhibition of Bacterial Infections

Summary of Application

Brilacidin has been shown to be effective in killing a variety of important bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Methods of Application

The study involved testing Brilacidin’s effect on various bacterial pathogens .

Results or Outcomes

Brilacidin demonstrated potent activity against these bacterial pathogens .

Propiedades

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50F6N14O6/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDYBCZNGUJZDK-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50F6N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153594
Record name Brilacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

936.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilacidin

CAS RN

1224095-98-0
Record name N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224095-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brilacidin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilacidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILACIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1679X069H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilacidin
Reactant of Route 2
Brilacidin
Reactant of Route 3
Brilacidin
Reactant of Route 4
Brilacidin
Reactant of Route 5
Brilacidin
Reactant of Route 6
Reactant of Route 6
Brilacidin

Citations

For This Compound
642
Citations
B Mensa, GL Howell, R Scott… - Antimicrobial agents and …, 2014 - Am Soc Microbiol
… In this study, we demonstrate that brilacidin causes … that the global response to brilacidin treatment is well correlated … chaperones and proteases by brilacidin and daptomycin indicates …
Number of citations: 188 journals.asm.org
RP Kowalski, EG Romanowski, KA Yates… - Journal of Ocular …, 2016 - liebertpub.com
… The results of the Draize testing demonstrating the maximum mean total scores (MMTS) of rabbit eyes treated with several concentrations of brilacidin (BRI) and its vehicle Tris-buffered …
Number of citations: 66 www.liebertpub.com
A Bakovic, K Risner, N Bhalla, F Alem, TL Chang… - Viruses, 2021 - mdpi.com
… the impact of brilacidin on viral entry and its disruption of viral integrity. Brilacidin demonstrated … Collectively, our data demonstrate that brilacidin exerts potent inhibition of SARS-CoV-2 …
Number of citations: 33 www.mdpi.com
A Bakovic, K Risner, N Bhalla, F Alem, TL Chang… - bioRxiv, 2020 - biorxiv.org
… In this manuscript, we describe the potent antiviral activity exerted by brilacidin—a de novo … that brilacidin exerts potent inhibition of SARS-CoV-2 and thus supports brilacidin as a …
Number of citations: 14 www.biorxiv.org
Y Hu, H Jo, WF DeGrado, J Wang - Journal of medical virology, 2022 - Wiley Online Library
… of brilacidin by targeting heparan sulfate proteoglycans (HSPGs) on the host cell surface. Brilacidin, but not acetyl brilacidin… , abolishes the inhibitory activity of brilacidin on SARS-CoV-2 …
Number of citations: 19 onlinelibrary.wiley.com
C Xu, A Wang, W Honnen, A Pinter, WK Weston… - EC …, 2022 - ncbi.nlm.nih.gov
Brilacidin (PMX-30063), a non-peptide defensin-mimetic small molecule, inhibits SARS-CoV-2 viral infection but the anti-viral mechanism is not defined. Here we determined its effect …
Number of citations: 7 www.ncbi.nlm.nih.gov
M Wang, T Odom, J Cai - Expert Opinion on Therapeutic Patents, 2020 - Taylor & Francis
… , which shows that Brilacidin has a high potential for preventative treatment, as evidenced by a clear reduction of Severe Oral Mucositis among patients on Brilacidin when compared to …
Number of citations: 6 www.tandfonline.com
M Smith - 2023 - 129.174.21.13
… Based on Brilacidin’s mode of action against SARSCoV-2, the efficacy studies for this thesis … the assumption Brilacidin will have a similar effect on viral integrity and entry. Brilacidin is a …
Number of citations: 3 129.174.21.13
TF Dos Reis, PA de Castro, RW Bastos… - Nature …, 2023 - nature.com
… Here, we identify the host defense peptide mimetic, brilacidin (BRI) as a synergizer with caspofungin (CAS) against CAS-sensitive and CAS-resistant isolates of Aspergillus fumigatus …
Number of citations: 7 www.nature.com
SM Bhavnani, JP Hammel, A Forrest, SA Van Wart… - ipharminc.com
Objectives: Brilacidin (BRI) is a synthetic molecule of a novel class of agents that demonstrates potent antimicrobial activity against Gram-positive organisms, including methicillin-…
Number of citations: 2 www.ipharminc.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.